molecular formula C22H23ClN2OS B297853 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole

1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole

Cat. No. B297853
M. Wt: 398.9 g/mol
InChI Key: ZXJFHEYUHRZSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole, also known as CPI, is a novel chemical compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields. CPI is a synthetic compound that has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects on living organisms.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole involves the inhibition of various enzymes and proteins in living organisms. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has also been found to inhibit the activity of various proteins involved in the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has been found to exhibit various biochemical and physiological effects on living organisms. It has been found to reduce inflammation and pain in animal models of inflammatory diseases. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has also been found to inhibit the growth of various cancer cells and induce apoptosis (programmed cell death) in cancer cells. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has also been found to exhibit anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has also been found to exhibit high purity and yield using the optimized synthesis method. However, 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has some limitations for lab experiments. It is a novel compound that has not been extensively studied, and its toxicity and side effects are not well understood. Further studies are needed to determine the optimal dosage and administration of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole.

Future Directions

There are several future directions for the study of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole. Further studies are needed to determine the optimal dosage and administration of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole for various applications. The toxicity and side effects of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole need to be further studied to ensure its safety for human use. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole can also be modified to improve its potency and specificity for various applications. The development of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole analogs with improved properties can lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole involves the reaction of 1-(2-bromoethyl)-2-chlorobenzene with piperidine-1-carbothioamide in the presence of sodium hydride. The resulting compound is then reacted with 2-(2-chloroethoxy)ethanol in the presence of potassium carbonate to yield 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole. This synthesis method has been optimized to yield high purity and yield of 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has been found to exhibit various scientific research applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has been shown to inhibit the growth of various cancer cells and has been suggested as a potential candidate for cancer therapy. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has also been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole has also been found to possess anti-microbial properties and has been suggested as a potential candidate for the development of new antibiotics.

properties

Product Name

1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole

Molecular Formula

C22H23ClN2OS

Molecular Weight

398.9 g/mol

IUPAC Name

[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C22H23ClN2OS/c23-19-9-3-5-11-21(19)26-15-14-25-16-18(17-8-2-4-10-20(17)25)22(27)24-12-6-1-7-13-24/h2-5,8-11,16H,1,6-7,12-15H2

InChI Key

ZXJFHEYUHRZSTO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl

Origin of Product

United States

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